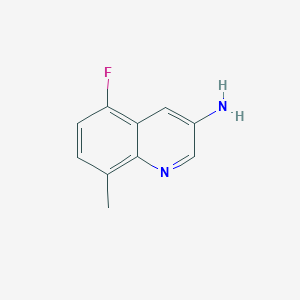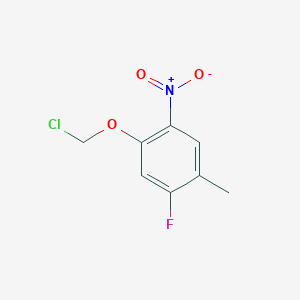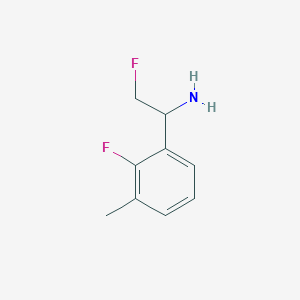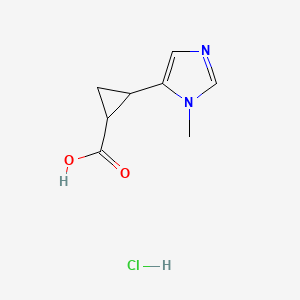![molecular formula C17H14ClNO3S B13196318 1-[1-(Benzyloxy)ethenyl]-1H-indole-6-sulfonyl chloride](/img/structure/B13196318.png)
1-[1-(Benzyloxy)ethenyl]-1H-indole-6-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(Benzyloxy)ethenyl]-1H-indole-6-sulfonyl chloride is a complex organic compound with the molecular formula C17H14ClNO3S. It is known for its unique structure, which includes an indole core, a benzyloxy group, and a sulfonyl chloride moiety. This compound is primarily used in research settings and has various applications in chemistry, biology, and industry .
Preparation Methods
The synthesis of 1-[1-(Benzyloxy)ethenyl]-1H-indole-6-sulfonyl chloride typically involves multiple steps:
-
Synthetic Routes
- The initial step often involves the formation of the indole core through cyclization reactions.
- The benzyloxy group is introduced via etherification reactions.
- The sulfonyl chloride moiety is added through sulfonation followed by chlorination.
-
Reaction Conditions
- Cyclization reactions are usually carried out under acidic or basic conditions, depending on the specific pathway.
- Etherification requires the presence of a strong base and a suitable solvent like dimethylformamide (DMF).
- Sulfonation and chlorination are typically performed using reagents like sulfur trioxide and thionyl chloride, respectively .
-
Industrial Production Methods
- Industrial synthesis may involve continuous flow processes to enhance yield and purity.
- Catalysts and optimized reaction conditions are employed to minimize by-products and improve efficiency .
Chemical Reactions Analysis
1-[1-(Benzyloxy)ethenyl]-1H-indole-6-sulfonyl chloride undergoes various chemical reactions:
-
Types of Reactions
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the sulfonyl chloride moiety.
Substitution: Nucleophilic substitution reactions are common, especially at the sulfonyl chloride site.
-
Common Reagents and Conditions
- Oxidizing agents like potassium permanganate or hydrogen peroxide.
- Reducing agents such as lithium aluminum hydride.
- Nucleophiles like amines or alcohols for substitution reactions .
-
Major Products
- Oxidation can yield sulfonic acids or sulfonates.
- Reduction may produce sulfonamides.
- Substitution reactions can lead to a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
1-[1-(Benzyloxy)ethenyl]-1H-indole-6-sulfonyl chloride has several applications in scientific research:
-
Chemistry
- Used as a building block for synthesizing more complex molecules.
- Employed in the study of reaction mechanisms and pathways .
-
Biology
- Investigated for its potential as a biochemical probe.
- Studied for its interactions with biological macromolecules .
-
Medicine
- Explored for its potential therapeutic properties.
- Used in drug development and screening assays .
-
Industry
- Utilized in the production of specialty chemicals.
- Applied in the development of novel materials .
Mechanism of Action
The mechanism of action of 1-[1-(Benzyloxy)ethenyl]-1H-indole-6-sulfonyl chloride involves several molecular interactions:
-
Molecular Targets
- The compound can interact with enzymes and receptors, modulating their activity.
- It may bind to nucleic acids, affecting gene expression .
-
Pathways Involved
- The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins or DNA.
- The indole core may participate in π-π stacking interactions with aromatic residues in proteins .
Comparison with Similar Compounds
1-[1-(Benzyloxy)ethenyl]-1H-indole-6-sulfonyl chloride can be compared with other similar compounds:
-
Similar Compounds
- 1-(Benzyloxy)-2-nitrobenzene
- 1-(Benzyloxy)-3-chlorobenzene
- 1-(Benzyloxy)-4-sulfonyl chloride
-
Uniqueness
- The presence of the indole core distinguishes it from other benzyloxy derivatives.
- The sulfonyl chloride group provides unique reactivity, making it versatile for various applications .
Properties
Molecular Formula |
C17H14ClNO3S |
|---|---|
Molecular Weight |
347.8 g/mol |
IUPAC Name |
1-(1-phenylmethoxyethenyl)indole-6-sulfonyl chloride |
InChI |
InChI=1S/C17H14ClNO3S/c1-13(22-12-14-5-3-2-4-6-14)19-10-9-15-7-8-16(11-17(15)19)23(18,20)21/h2-11H,1,12H2 |
InChI Key |
NCIODMRCHKBXHG-UHFFFAOYSA-N |
Canonical SMILES |
C=C(N1C=CC2=C1C=C(C=C2)S(=O)(=O)Cl)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-Aminophenyl)methyl]phenol](/img/structure/B13196235.png)

![1-[(Benzyloxy)carbonyl]-4-bromo-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B13196251.png)
![1-[2-Amino-1-(4-fluorophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13196259.png)
amine](/img/structure/B13196278.png)
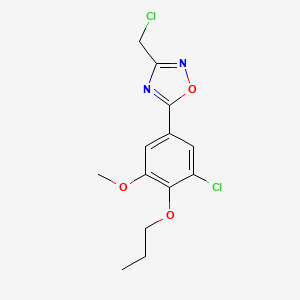
![2-({[(Benzyloxy)carbonyl]amino}oxy)-3-methylbutanoic acid](/img/structure/B13196281.png)
![1-[1-(Methylamino)cyclobutyl]prop-2-yn-1-one](/img/structure/B13196287.png)
